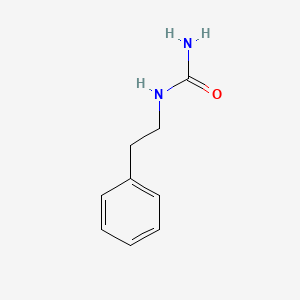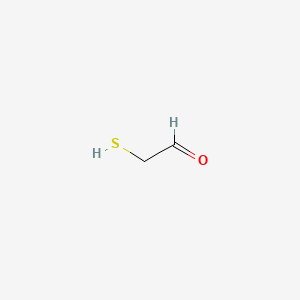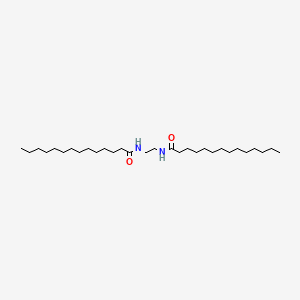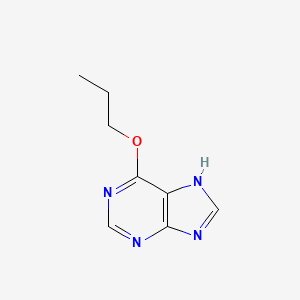
5,9-Dimethyl-4,8-decadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dimethyl-4,8-decadienal is an organic compound with the molecular formula C12H20O. It is a colorless to pale yellow liquid with a distinctive aldehyde aroma. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-4,8-decadienal typically involves the aldol condensation of appropriate aldehydes followed by dehydration. One common method is the reaction of 5-methyl-2-hexenal with 3-methyl-2-butenal under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using distillation or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 5,9-Dimethyl-4,8-decadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,9-Dimethyl-4,8-decadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents
Wirkmechanismus
The mechanism of action of 5,9-Dimethyl-4,8-decadienal involves its interaction with various molecular targets. It can form Schiff bases with amino groups in proteins, leading to changes in protein conformation and function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
2,4-Decadienal: Another aldehyde with similar structural features but different positional isomers.
5,9-Dimethyl-2,4-decadienal: A positional isomer with the double bonds in different locations.
4,8-Decadienal: A compound with similar chain length but different substitution patterns.
Uniqueness: 5,9-Dimethyl-4,8-decadienal is unique due to its specific double bond positions and methyl substitutions, which confer distinct chemical and physical properties. These structural features make it particularly valuable in applications requiring specific reactivity and aroma profiles .
Eigenschaften
CAS-Nummer |
762-26-5 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(4E)-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h7-8,10H,4-6,9H2,1-3H3/b12-8+ |
InChI-Schlüssel |
MMLYERLRGHVBEK-XYOKQWHBSA-N |
SMILES |
CC(=CCCC(=CCCC=O)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CCC=O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC=O)C)C |
Key on ui other cas no. |
762-26-5 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















